6-(Aminomethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine dihydrochloride
Overview
Description
6-(Aminomethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine dihydrochloride is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its triazine ring structure, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine dihydrochloride typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine.
Introduction of Aminomethyl Group: The aminomethyl group is introduced via a Mannich reaction, where formaldehyde and a secondary amine (such as dimethylamine) react with the triazine ring.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazine ring or the aminomethyl group.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms on the triazine ring can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles (amines, thiols), often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products: The major products of these reactions depend on the specific conditions and reagents used but generally include various substituted triazines, reduced triazines, and oxidized derivatives.
Chemistry:
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Material Science: Incorporated into polymers and resins for enhanced thermal stability and mechanical properties.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Molecular Probes: Used in the development of fluorescent probes for imaging and diagnostic applications.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Industry:
Agriculture: Used in the synthesis of herbicides and pesticides.
Textile Industry: Employed in the production of flame retardant materials.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt normal cellular processes, leading to the desired biological effect.
Comparison with Similar Compounds
Melamine: Another triazine derivative, commonly used in the production of plastics and resins.
Cyanuric Acid: Used in swimming pool disinfectants and as a stabilizer for chlorine.
Atrazine: A widely used herbicide in agriculture.
Comparison:
Uniqueness: 6-(Aminomethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine dihydrochloride is unique due to its specific aminomethyl and dimethyl substitutions, which confer distinct chemical and biological properties.
Applications: While melamine and cyanuric acid are primarily used in industrial applications, this compound has broader applications in scientific research and medicine.
This comprehensive overview highlights the versatility and significance of this compound in various fields
Properties
IUPAC Name |
6-(aminomethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N6.2ClH/c1-12(2)6-10-4(3-7)9-5(8)11-6;;/h3,7H2,1-2H3,(H2,8,9,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGADRJGFWDQJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.